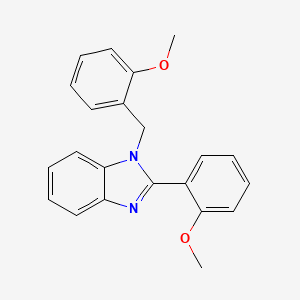

1-(2-methoxybenzyl)-2-(2-methoxyphenyl)-1H-benzimidazole

Overview

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. For example, the synthesis of a closely related benzimidazole derivative was achieved through a solid-phase reaction, followed by ethanol washing and methanol recrystallization, utilizing o-phenylenediamine and 4-hydroxy-3-methoxybenzaldehyde as raw materials (Cui Ya-r, 2013).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods (IR, UV-Vis, NMR) are commonly used to characterize benzimidazole derivatives. The molecular structure is determined by these techniques, revealing crystal systems, space groups, and cell parameters which are crucial for understanding the compound's chemical behavior (Cui Ya-r, 2013).

Chemical Reactions and Properties

Benzimidazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which is key to modifying the compound for specific applications. The synthesis of another derivative, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, demonstrated nucleophilic substitution with pyridine without additional base, highlighting the compound's reactive versatility (Amanda E. Sparke et al., 2010).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are pivotal for the practical use of these compounds. These properties are typically investigated through melting point determination, solubility tests in various solvents, and X-ray crystallography to ascertain the compound's stability and applicability in different environments.

Chemical Properties Analysis

Benzimidazole derivatives exhibit a range of chemical properties, including photoluminescence, as seen in some Zn(II) and Cd(II) complexes with benzimidazole ligands, which show strong blue emission in solid state at room temperature (M. Manjunatha et al., 2011). This photoluminescence property is of interest for materials science and photonic applications.

Scientific Research Applications

Antibacterial and Antiviral Activities

Microwave Synthesis and Antibacterial Activities of Benzimidazole Derivatives : The study demonstrates the synthesis of benzimidazole derivatives, including 1-(p-Methoxybenzyl)-2-(p-thoxyphenyl)-benzimidazole, under microwave irradiation. These compounds exhibit notable antibacterial activities (Liu Jianhong, 2006).

Synthesis, Cytotoxicity and Antibacterial Studies of N-Heterocyclic Carbene-Silver Complexes : This research involves the synthesis of p-methoxybenzyl-substituted N-heterocyclic carbene-silver complexes. These complexes show significant antibacterial activity against both Gram-negative and Gram-positive bacteria, and their cytotoxicity was evaluated on Caki-1 cell lines (Patil et al., 2010).

Protective Action Against Virus Infections in Tissue Culture and In Vivo : Benzimidazole derivatives, including 1-propyl-2-(α-methoxybenzyl)benzimidazole, show protective action against various viruses in tissue cultures and in vivo experiments (O'sullivan et al., 1969).

Anticancer Properties

Conjugation of Benzylvanillin and Benzimidazole Structure : A study on compounds consisting of benzyl vanillin and benzimidazole structures, including 2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole, reveals significant anticancer activity, particularly against leukemia cell lines (Al-Mudaris et al., 2013).

Structure-Activity Relationships of Benzimidazoles as Topoisomerase I Poisons : Substituted 2-(4-methoxyphenyl)-1H-benzimidazoles, evaluated as inhibitors of topoisomerase I, indicate potential anti-cancer properties with minimal DNA binding affinity (Kim et al., 1996).

Anticancer Activity Studies of Some Cyclic Benzimidazole Derivatives : Benzimidazole derivatives exhibit in vitro anticancer potential against various cancer cell lines, with certain compounds showing moderate cytotoxic effects (El-Shekeil et al., 2012).

Other Applications

Synthesis of New Benzimidazole-1,2,3-triazole Hybrids as Tyrosinase Inhibitors : Benzimidazole derivatives are synthesized and evaluated for their inhibitory activity against mushroom tyrosinase, suggesting potential applications in cosmetics, medicine, or food industry (Mahdavi et al., 2018).

Zn(II), Cd(II) and Hg(II) Complexes with Benzimidazole Derivative : The study focuses on the synthesis of metal complexes with benzimidazole derivatives, showcasing potential in photoluminescence spectral studies (Manjunatha et al., 2011).

Synthesis, Inhibitory Properties on Metabolic Enzymes and Antioxidant Activity : A series of benzimidazole derivatives are synthesized and evaluated for their antioxidant activity and inhibitory properties on enzymes like urease and xanthine oxidase (Karaali et al., 2019).

Electrochemical, Thermodynamic and Quantum Chemical Studies as Corrosion Inhibitor : The compound 1-(4methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole shows promising results as an eco-friendly corrosion inhibitor for steel in hydrochloric acid (Toukal, 2018).

properties

IUPAC Name |

2-(2-methoxyphenyl)-1-[(2-methoxyphenyl)methyl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-25-20-13-7-3-9-16(20)15-24-19-12-6-5-11-18(19)23-22(24)17-10-4-8-14-21(17)26-2/h3-14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEYUPXPCHEKSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxybenzyl)-2-(2-methoxyphenyl)-1H-benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

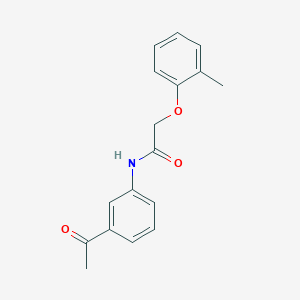

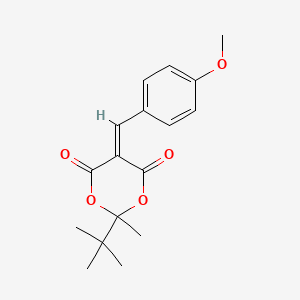

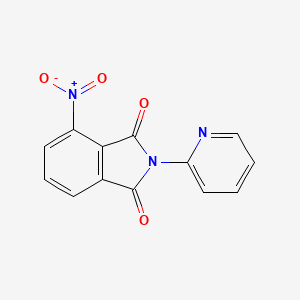

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588543.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5588552.png)

![N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5588557.png)

![N-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,5-pentanediamine dihydrochloride](/img/structure/B5588564.png)

![4-[3-(3-hydroxy-5-isoxazolyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588573.png)

![8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588581.png)

![2-[4-(dimethylamino)benzylidene]-5-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5588595.png)

![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)quinolin-2(1H)-one](/img/structure/B5588602.png)

![6-ethyl-N,N-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5588614.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5588629.png)

![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5588653.png)